molecular formula C33H32N2O3S B11092060 N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide

Cat. No.: B11092060
M. Wt: 536.7 g/mol
InChI Key: WADUASDYGFYHCL-UHFFFAOYSA-N
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Description

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibenzylamino group, a hydroxypropyl chain, a naphthyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dibenzylamino group, followed by the introduction of the hydroxypropyl chain and the naphthyl group. The final step involves the sulfonation of the benzene ring to form the benzenesulfonamide moiety. Common reagents used in these reactions include dibenzylamine, propylene oxide, naphthalene, and benzenesulfonyl chloride. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl chain can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxypropyl chain may yield ketones or aldehydes, while nucleophilic substitution of the sulfonamide group may result in various substituted sulfonamides.

Scientific Research Applications

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool for studying various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide
  • N-[3-(dibutylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide
  • N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide

Uniqueness

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C33H32N2O3S

Molecular Weight

536.7 g/mol

IUPAC Name

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-naphthalen-1-ylbenzenesulfonamide

InChI

InChI=1S/C33H32N2O3S/c36-30(25-34(23-27-13-4-1-5-14-27)24-28-15-6-2-7-16-28)26-35(39(37,38)31-19-8-3-9-20-31)33-22-12-18-29-17-10-11-21-32(29)33/h1-22,30,36H,23-26H2

InChI Key

WADUASDYGFYHCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN(C3=CC=CC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5)O

Origin of Product

United States

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